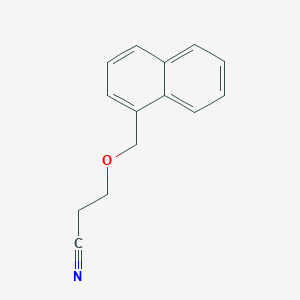

3-(Naphthalen-1-ylmethoxy)propanenitrile

Description

3-(Naphthalen-1-ylmethoxy)propanenitrile is a nitrile-containing organic compound characterized by a naphthalene ring system linked via a methoxy group to a propanenitrile backbone. Its molecular formula is C₁₄H₁₃NO, with a molecular weight of 211.26 g/mol. The naphthalen-1-ylmethoxy substituent imparts significant aromaticity and hydrophobicity, influencing its physical properties (e.g., higher melting point and reduced water solubility compared to aliphatic analogs) and chemical reactivity (e.g., participation in π-π stacking and electrophilic substitution reactions). This compound is of interest in organic synthesis, coordination chemistry, and materials science due to its structural rigidity and electronic properties .

Properties

IUPAC Name |

3-(naphthalen-1-ylmethoxy)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c15-9-4-10-16-11-13-7-3-6-12-5-1-2-8-14(12)13/h1-3,5-8H,4,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARKCMYGHIGLNDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2COCCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Naphthalen-1-ylmethoxy)propanenitrile can be achieved through several methods:

From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.

From Amides: Nitriles can be made by dehydrating amides. This is done by heating a solid mixture of the amide and phosphorus (V) oxide, P4O10.

From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide.

Industrial Production Methods

Industrial production methods for nitriles often involve the ammoxidation of alcohols or aldehydes. For example, the ammoxidation of propanol or propionaldehyde can produce propanenitrile .

Chemical Reactions Analysis

Types of Reactions

3-(Naphthalen-1-ylmethoxy)propanenitrile can undergo various chemical reactions, including:

Hydrolysis: Nitriles can be hydrolyzed by either dilute acid or dilute alkali followed by acidification to give a carboxylic acid.

Reduction: Nitriles can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).

Substitution: Nitriles can undergo nucleophilic substitution reactions, where the -CN group can be replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Dilute acid or dilute alkali followed by acidification.

Reduction: Lithium aluminum hydride (LiAlH4).

Substitution: Cyanide ion (CN-) in ethanolic solution.

Major Products Formed

Hydrolysis: Carboxylic acids and ammonium salts.

Reduction: Primary amines.

Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

3-(Naphthalen-1-ylmethoxy)propanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Naphthalen-1-ylmethoxy)propanenitrile involves its interaction with molecular targets and pathways. The compound can act as a nucleophile in various reactions, facilitating the formation of new chemical bonds. Its effects are mediated through its ability to undergo hydrolysis, reduction, and substitution reactions, which can alter its chemical structure and properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and chemical differences between 3-(Naphthalen-1-ylmethoxy)propanenitrile and analogous nitrile derivatives:

Key Findings:

Aromatic vs. Aliphatic Substituents: Naphthalene-containing derivatives (e.g., 3-(Naphthalen-1-ylmethoxy)propanenitrile) exhibit higher hydrophobicity and thermal stability compared to phenyl or aliphatic analogs (e.g., 3-(Phenylamino)propanenitrile) due to extended π-conjugation .

Functional Group Effects: Methoxy vs. Amino: Methoxy groups (electron-donating) stabilize the nitrile group against nucleophilic attack, whereas amino groups (basic) enable metal coordination, as seen in Ni(II) complexes . Ketone vs. Nitrile: 3-Oxo derivatives (e.g., 3-Oxo-3-[4-(2-phenylethyl)piperazin-1-yl]propanenitrile) show increased reactivity in Michael additions compared to pure nitriles .

Structural Rigidity : Compounds with fused aromatic systems (e.g., 3-(3,4-Dihydrophenanthren-1-yl)propanenitrile) demonstrate restricted rotational freedom, leading to distinct crystallographic packing behaviors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.